molecular formula C12H16O2 B7995166 2,5-Dimethylphenethyl acetate

2,5-Dimethylphenethyl acetate

Cat. No.: B7995166
M. Wt: 192.25 g/mol
InChI Key: SSSHGZWXXAFHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is a derivative of phenethyl acetate, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylphenethyl acetate can be achieved through several methods. One common approach involves the esterification of 2,5-dimethylphenethyl alcohol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylphenethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,5-dimethylphenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 2,5-dimethylphenethyl alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: 2,5-Dimethylphenylacetic acid.

    Reduction: 2,5-Dimethylphenethyl alcohol.

    Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethylphenethyl acetate has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s fragrance properties make it useful in studies related to olfactory receptors and scent perception.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.

    Industry: Widely used in the flavor and fragrance industry, it is also investigated for its potential use in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenethyl acetate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic scent. At the molecular level, the compound binds to specific receptor proteins, triggering a signal transduction pathway that results in the activation of sensory neurons and the transmission of olfactory signals to the brain.

Comparison with Similar Compounds

    Phenethyl acetate: Lacks the methyl substitutions on the phenyl ring.

    2,4-Dimethylphenethyl acetate: Has methyl groups at the 2 and 4 positions instead of 2 and 5.

    3,5-Dimethylphenethyl acetate: Methyl groups are at the 3 and 5 positions.

Uniqueness: 2,5-Dimethylphenethyl acetate is unique due to its specific substitution pattern, which imparts distinct olfactory properties compared to its analogs. The position of the methyl groups influences the compound’s reactivity and interaction with biological receptors, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-4-5-10(2)12(8-9)6-7-14-11(3)13/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSHGZWXXAFHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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